molecular formula C20H26N2O B238868 3-(5-Phenyl-2,4-pentadienyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane CAS No. 1798-70-5

3-(5-Phenyl-2,4-pentadienyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane

Cat. No. B238868
CAS RN: 1798-70-5
M. Wt: 310.4 g/mol
InChI Key: SWIUQMCZUSABHL-RIALUSDFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-Phenyl-2,4-pentadienyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane, also known as CR4056, is a novel compound that has been extensively studied for its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in scientific research.

Mechanism Of Action

The exact mechanism of action of 3-(5-Phenyl-2,4-pentadienyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane is not fully understood, but it is believed to involve the modulation of various signaling pathways involved in inflammation and neuroprotection. 3-(5-Phenyl-2,4-pentadienyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane has been shown to inhibit the activity of enzymes involved in the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and to activate the expression of anti-inflammatory cytokines, such as IL-10. 3-(5-Phenyl-2,4-pentadienyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane has also been shown to modulate the activity of various ion channels and receptors involved in neuronal signaling, such as NMDA and AMPA receptors, and to increase the production of neurotrophic factors, such as BDNF and NGF.

Biochemical And Physiological Effects

3-(5-Phenyl-2,4-pentadienyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane has been shown to have various biochemical and physiological effects, including the modulation of cytokine production, the inhibition of oxidative stress, and the modulation of neuronal signaling. In animal models of inflammatory diseases, 3-(5-Phenyl-2,4-pentadienyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane has been shown to reduce the production of pro-inflammatory cytokines and to increase the production of anti-inflammatory cytokines. 3-(5-Phenyl-2,4-pentadienyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane has also been shown to reduce oxidative stress and to increase the production of antioxidant enzymes, such as superoxide dismutase and catalase. In animal models of neurodegenerative diseases, 3-(5-Phenyl-2,4-pentadienyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane has been shown to increase the production of neurotrophic factors and to modulate neuronal signaling, leading to improved cognitive function and neuronal survival.

Advantages And Limitations For Lab Experiments

3-(5-Phenyl-2,4-pentadienyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane has several advantages for use in lab experiments, including its high purity, stability, and solubility in water and organic solvents. However, 3-(5-Phenyl-2,4-pentadienyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane also has some limitations, including its high cost and limited availability. Additionally, the exact mechanism of action of 3-(5-Phenyl-2,4-pentadienyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane is not fully understood, which may limit its use in certain experimental settings.

Future Directions

Future research on 3-(5-Phenyl-2,4-pentadienyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane should focus on further elucidating its mechanism of action and exploring its potential therapeutic applications in humans. Clinical trials are needed to evaluate the safety and efficacy of 3-(5-Phenyl-2,4-pentadienyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane for the treatment of inflammatory and neurodegenerative diseases. Additionally, further studies are needed to explore the potential use of 3-(5-Phenyl-2,4-pentadienyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane as a tool for studying the role of inflammation and neuronal signaling in disease pathogenesis. Finally, the synthesis of 3-(5-Phenyl-2,4-pentadienyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane could be further optimized to improve its yield and reduce its cost, making it more accessible for use in research and potential clinical applications.

Synthesis Methods

3-(5-Phenyl-2,4-pentadienyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane has been synthesized using various methods, including the Hantzsch reaction, the Vilsmeier-Haack reaction, and the Pictet-Spengler reaction. The Hantzsch reaction involves the condensation of an aldehyde, a β-ketoester, and ammonia or an amine to form a dihydropyridine intermediate, which is then oxidized to the desired compound. The Vilsmeier-Haack reaction involves the reaction of an amine with a formyl group and a chlorinating agent to form an iminium ion intermediate, which is then reacted with a β-ketoester to form the desired compound. The Pictet-Spengler reaction involves the condensation of an aldehyde or ketone with an amine to form a tetrahydroisoquinoline intermediate, which is then oxidized to the desired compound. These methods have been successfully used to synthesize 3-(5-Phenyl-2,4-pentadienyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane in high yields and purity.

Scientific Research Applications

3-(5-Phenyl-2,4-pentadienyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane has been extensively studied for its potential therapeutic applications, including its anti-inflammatory, analgesic, and neuroprotective effects. In preclinical studies, 3-(5-Phenyl-2,4-pentadienyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane has been shown to reduce inflammation and pain in various animal models of inflammatory diseases, such as arthritis and colitis. 3-(5-Phenyl-2,4-pentadienyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane has also been shown to protect against neuronal damage and cognitive impairment in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. These findings suggest that 3-(5-Phenyl-2,4-pentadienyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane may have therapeutic potential for the treatment of inflammatory and neurodegenerative diseases in humans.

properties

CAS RN

1798-70-5

Product Name

3-(5-Phenyl-2,4-pentadienyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane

Molecular Formula

C20H26N2O

Molecular Weight

310.4 g/mol

IUPAC Name

1-[2-[(2E,4E)-5-phenylpenta-2,4-dienyl]-2,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one

InChI

InChI=1S/C20H26N2O/c1-2-20(23)22-18-12-13-19(22)21(16-14-18)15-8-4-7-11-17-9-5-3-6-10-17/h3-11,18-19H,2,12-16H2,1H3/b8-4+,11-7+

InChI Key

SWIUQMCZUSABHL-RIALUSDFSA-N

Isomeric SMILES

CCC(=O)N1C2CCC1N(CC2)C/C=C/C=C/C3=CC=CC=C3

SMILES

CCC(=O)N1C2CCC1N(CC2)CC=CC=CC3=CC=CC=C3

Canonical SMILES

CCC(=O)N1C2CCC1N(CC2)CC=CC=CC3=CC=CC=C3

synonyms

8-Propionyl-3-(5-phenyl-2,4-pentadienyl)-3,8-diazabicyclo[3.2.1]octane

Origin of Product

United States

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